4-benzyl-2-(2-(cyclohexylamino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
Properties
IUPAC Name |
4-benzyl-2-[2-(cyclohexylamino)-2-oxoethyl]-1,5-dioxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N6O4/c1-18(2)29-25(36)20-13-14-22-23(15-20)34-27(32(26(22)37)16-19-9-5-3-6-10-19)31-33(28(34)38)17-24(35)30-21-11-7-4-8-12-21/h3,5-6,9-10,13-15,18,21H,4,7-8,11-12,16-17H2,1-2H3,(H,29,36)(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMIQNGETQTBLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)NC4CCCCC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-benzyl-2-(2-(cyclohexylamino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (CAS Number: 1105230-81-6) is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 490.6 g/mol. It features a triazoloquinazoline core structure which is known for various biological activities.
The biological activity of this compound is largely attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act through:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. Its structural features allow it to interact with active sites of enzymes.
- Antioxidant Properties : Similar compounds have demonstrated the ability to scavenge free radicals, suggesting that this compound may possess antioxidant capabilities.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound against various cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 25.0 | Cytotoxicity observed |
| MCF-7 | 30.5 | Inhibition of proliferation |
| A549 | 22.8 | Induction of apoptosis |
These results indicate that the compound exhibits significant cytotoxic effects against cancer cell lines, particularly HeLa and A549 cells.
Mechanistic Studies
Further investigation into the mechanism revealed that the compound induces apoptosis through the mitochondrial pathway. This was evidenced by:
- Increased levels of cytochrome c in the cytosol.
- Activation of caspase-3 and caspase-9.
Case Studies
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of similar triazoloquinazoline derivatives. The researchers found that compounds with structural similarities to our target compound exhibited significant anticancer activity through apoptosis induction in breast and lung cancer models .
Case Study 2: Antioxidant Effects
Another study evaluated the antioxidant capacity of related compounds using DPPH radical scavenging assays. The results indicated that these compounds effectively reduced oxidative stress markers in cellular models . This suggests that our target compound may also have protective effects against oxidative damage.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be systematically optimized?
The synthesis involves multi-step reactions starting with the formation of the triazoloquinazoline core, followed by functionalization with benzyl, cyclohexylamino, and isopropyl groups. Key steps include:
- Core formation : Cyclocondensation of substituted quinazoline precursors with triazole-forming reagents (e.g., hydrazine derivatives) under reflux conditions in ethanol or DMF .
- Functional group introduction : Alkylation or acylation reactions to attach substituents. For example, coupling agents like EDCI/HOBt may facilitate amide bond formation .
- Optimization : Use Design of Experiments (DoE) to evaluate variables (temperature, solvent, catalyst). Flow chemistry methods can enhance reproducibility and yield .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, aromatic protons in the quinazoline core appear at δ 7.5–8.5 ppm, while cyclohexyl protons show multiplet signals at δ 1.0–2.5 ppm .
- Mass Spectrometry (LC-MS) : High-resolution MS validates molecular weight (e.g., calculated [M+H]⁺ = 567.2) and fragmentation patterns .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. How do structural modifications (e.g., benzyl vs. chlorobenzyl groups) influence the compound’s physicochemical properties?
- LogP : Substituents like benzyl increase lipophilicity (LogP ~3.5), whereas polar groups (e.g., carboxamide) enhance solubility. Computational tools (e.g., SwissADME) predict bioavailability .
- Thermal stability : Differential Scanning Calorimetry (DSC) reveals melting points (e.g., 196–198°C for triazoloquinazolines) and decomposition profiles .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across similar triazoloquinazoline analogs?
- Target engagement assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity (Kd) for enzymes like kinases or proteases. For example, N-methylphenyl analogs show 10-fold higher inhibition of EGFR compared to benzyl derivatives .
- Off-target profiling : Employ high-throughput screening (HTS) against panels of receptors/ion channels to identify selectivity issues .
- Structural analysis : Compare X-ray crystallography data of ligand-target complexes to rationalize potency differences .
Q. What strategies are effective for elucidating the mechanism of action in complex biological systems?
- Transcriptomics/proteomics : RNA-seq or SILAC-based proteomics can identify pathways modulated by the compound (e.g., apoptosis markers like caspase-3 activation) .
- Chemical biology : Photoaffinity labeling with biotinylated probes enables target identification in live cells .
- In vivo pharmacokinetics : Radiolabeled compound (¹⁴C or ³H) tracks distribution and metabolism in rodent models .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
-
Substituent libraries : Synthesize analogs with varied substituents (e.g., halogens, methoxy, trifluoromethyl) at positions 2 and 8 of the quinazoline core. For example:
Substituent (Position 2) IC₅₀ (EGFR Inhibition) Benzyl 120 nM 4-Fluorobenzyl 85 nM Cyclohexylmethyl 210 nM -
3D-QSAR modeling : CoMFA or CoMSIA aligns steric/electronic fields with activity data to prioritize synthetic targets .
Q. What are common pitfalls in scaling up synthesis, and how can they be mitigated?
- Low yields in final steps : Optimize purification (e.g., switch from column chromatography to recrystallization in ethyl acetate/hexane) .
- Byproduct formation : Monitor intermediates via TLC and adjust stoichiometry (e.g., reduce excess alkylating agents) .
- Solvent compatibility : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) for greener synthesis .
Methodological Notes
- Data validation : Cross-reference NMR shifts with predicted values (e.g., ChemDraw) and confirm purity via elemental analysis (C, H, N ±0.4%) .
- Contradictory bioactivity : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays) to rule out false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
